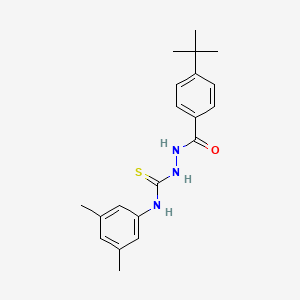

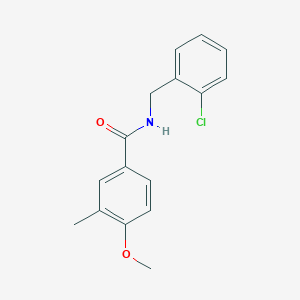

2-(4-tert-butylbenzoyl)-N-(3,5-dimethylphenyl)hydrazinecarbothioamide

Vue d'ensemble

Description

2-(4-tert-butylbenzoyl)-N-(3,5-dimethylphenyl)hydrazinecarbothioamide belongs to a class of compounds known for their unique structural and chemical properties. These compounds are often studied for their potential applications in various fields of chemistry and material science.

Synthesis Analysis

The synthesis of similar hydrazinecarbothioamide derivatives typically involves reactions with hydrazine hydrate and various carbonyl compounds. For example, the synthesis of N′-tert-butyl-N'-(3,5-dimethylbenzoyl)-N-(4-carboxyphenoxy)oxalyl-N-(4-ethylbenzoyl)hydrazine was achieved using hydrogenation with palladium on carbon as a catalyst (Mao, Song, Wang, Huang, Chen, & Shang, 2004).

Molecular Structure Analysis

The molecular structure of similar compounds is characterized by complex conformations and intermolecular interactions. For instance, the structure of N-tert-butyl-N′-thio[O-(1-methylthioethylimino)-N″-methylcarbamic acid]-N,N′-dibenzoylhydrazine, a related compound, was determined by X-ray single crystal diffraction, showcasing a unique gauche conformation (Shang, Min, Qiu, Mao, Chen, & Bin, 2005).

Chemical Reactions and Properties

These compounds can undergo various chemical reactions, contributing to their diverse applications. For example, 1-Aryl-2-(2-nitrobenzylidene)hydrazines, which are structurally related, can undergo intramolecular amination to form indazole derivatives (Esmaeili-Marandi, Saeedi, Mahdavi, Yavari, Foroumadi, & Shafiee, 2014).

Applications De Recherche Scientifique

Synthetic Chemistry Applications A pivotal aspect of the research on hydrazinecarbothioamide derivatives is their role in synthetic chemistry, particularly in the synthesis of various heterocyclic compounds. These compounds serve as crucial intermediates in the development of dendrimers, which have applications in drug delivery and material science. For instance, Darehkordi and Ghazi (2013) described the synthesis of tris- and bis(1,3,4-thiadiazol-2-amine) derivatives through the condensation of hydrazine, carbothioamide derivatives with various reagents, leading to the formation of compounds with potential as monomers for dendrimer synthesis (Darehkordi & Ghazi, 2013).

Pharmacological Research In pharmacology, these derivatives have been evaluated for their potential therapeutic effects. For example, a series of new benzimidazole derivatives, designed and synthesized to possess essential pharmacophoric elements, demonstrated potent anticonvulsant activity in various models. This highlights the potential of hydrazinecarbothioamide derivatives in the development of new anticonvulsant medications (Bhanupriya et al., 2012).

Material Science and Corrosion Inhibition Hydrazinecarbothioamide derivatives have also found applications in material science, particularly in corrosion inhibition. Al-amiery et al. (2014) investigated the efficiency of a Schiff base derivative as a corrosion inhibitor on mild steel in sulfuric acid solution, demonstrating high inhibition efficiency and potential application in protecting metals from corrosion (Al-amiery et al., 2014).

Antibacterial and Antioxidant Studies Moreover, novel thiosemicarbazones synthesized as part of research on antibacterial and antioxidant activities showed significant potency against Gram-positive pathogens and possessed antioxidant activity. This indicates the potential use of hydrazinecarbothioamide derivatives in developing new antibacterial and antioxidant agents (Karaküçük-İyidoğan et al., 2014).

Bioactive Compound Development The research also extends to the synthesis of bioactive compounds for potential therapeutic applications. Hussein et al. (2015) synthesized dioxomolybdenum(VI) complexes with hydrazinecarbothioamide derivatives, which exhibited significant antitumor properties, opening new avenues for chemotherapy (Hussein et al., 2015).

Propriétés

IUPAC Name |

1-[(4-tert-butylbenzoyl)amino]-3-(3,5-dimethylphenyl)thiourea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25N3OS/c1-13-10-14(2)12-17(11-13)21-19(25)23-22-18(24)15-6-8-16(9-7-15)20(3,4)5/h6-12H,1-5H3,(H,22,24)(H2,21,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHTASNGILHDGPF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)NC(=S)NNC(=O)C2=CC=C(C=C2)C(C)(C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(3-chlorobenzyl)sulfonyl]-4-methylpiperazine](/img/structure/B4615473.png)

![2-cyano-N-cycloheptyl-3-[1-(2,4-dichlorobenzyl)-1H-pyrrol-2-yl]acrylamide](/img/structure/B4615485.png)

![N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-methyl-N~1~-(4-phenoxyphenyl)glycinamide](/img/structure/B4615497.png)

![N-ethyl-2-methoxy-5-{[(2-pyridinylmethyl)amino]sulfonyl}benzamide](/img/structure/B4615505.png)

![ethyl {5-[(1-isopropyl-2,5-dimethyl-1H-pyrrol-3-yl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate](/img/structure/B4615506.png)

![1-(3-methylphenyl)-N-[2-(1-piperidinylcarbonyl)phenyl]methanesulfonamide](/img/structure/B4615507.png)

![1-{4-[(4-nitrophenyl)sulfonyl]-1,3-butadien-1-yl}piperidine](/img/structure/B4615534.png)

![4-({[(2-methoxydibenzo[b,d]furan-3-yl)amino]carbonothioyl}amino)benzenesulfonamide](/img/structure/B4615552.png)

![isopropyl 5-(aminocarbonyl)-2-({N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-N-methylglycyl}amino)-4-methyl-3-thiophenecarboxylate](/img/structure/B4615564.png)

![diethyl 5-({[(3,4-dimethoxyphenyl)amino]carbonyl}amino)isophthalate](/img/structure/B4615588.png)